molecular formula C14H17NO B11887116 (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile

(8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile

Cat. No.: B11887116
M. Wt: 215.29 g/mol
InChI Key: LFASXNMUQXHHTI-IAPIXIRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile is a complex organic compound with a unique structure that includes an ethoxy group, a methyl group, and a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Ethoxy Group: This step involves the ethoxylation of the intermediate compound using ethyl alcohol in the presence of an acid catalyst.

    Addition of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Carbonitrile Group: This is typically done through a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (8R)-stroside A: A phenylpropanoid glycoside with similar structural features.

    (8R)-evofolin B: Another phenylpropanoid glycoside with comparable properties.

    Dichapetalin-type triterpenoids: These compounds share some structural similarities and biological activities.

Uniqueness

(8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile is unique due to its specific combination of functional groups and its tetrahydronaphthalene core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile

InChI

InChI=1S/C14H17NO/c1-3-16-13-7-10(2)14-11(8-13)5-4-6-12(14)9-15/h5-6,8,10,14H,3-4,7H2,1-2H3/t10-,14?/m1/s1

InChI Key

LFASXNMUQXHHTI-IAPIXIRKSA-N

Isomeric SMILES

CCOC1=CC2=CCC=C(C2[C@@H](C1)C)C#N

Canonical SMILES

CCOC1=CC2=CCC=C(C2C(C1)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.